2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then separated and purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research due to its buffering properties. It is a key component in buffer solutions such as Tris-EDTA (TE) buffer, Tris-acetate-EDTA (TAE) buffer, and Tris-borate-EDTA (TBE) buffer, which are essential for nucleic acid and protein electrophoresis . Additionally, it is used in the preparation of buffer solutions for various biochemical assays and molecular biology experiments .
Mechanism of Action
The buffering action of 2-amino-2-(hydroxymethyl)propane-1,3-diol is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This property is crucial for maintaining the optimal conditions required for enzymatic reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.
2-(2-hydroxyethylamino)-2-(hydroxymethyl)-1,3-propanediol: Has an additional hydroxyethyl group.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amino and hydroxymethyl groups, which provide both buffering capacity and reactivity. This makes it particularly useful in a wide range of biochemical and molecular biology applications .
Properties
CAS No. |
855392-18-6 |
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Molecular Formula |
C6H13NO7 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid |
InChI |
InChI=1S/C4H11NO3.C2H2O4/c5-4(1-6,2-7)3-8;3-1(4)2(5)6/h6-8H,1-3,5H2;(H,3,4)(H,5,6) |
InChI Key |
CMBWKCUAKOECAG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)N)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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